1-(2-Amino-4-bromophenyl)piperidin-4-ol
Description
1-(2-Amino-4-bromophenyl)piperidin-4-ol is a brominated arylpiperidine derivative featuring a 2-amino-4-bromophenyl group attached to the piperidin-4-ol scaffold. The amino and hydroxyl groups confer hydrogen-bonding capabilities, while the bromine atom introduces steric bulk and lipophilicity. Although direct pharmacological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse biological activities, including enzyme inhibition, antimicrobial effects, and metabolic modulation.
Properties
IUPAC Name |
1-(2-amino-4-bromophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBESPVDOHKZMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Amino-4-bromophenyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4-bromobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high yields and purity.
Chemical Reactions Analysis
1-(2-Amino-4-bromophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 1-(2-Aminophenyl)piperidin-4-ol. This reaction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium methoxide can replace the bromine atom with a methoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-4-bromophenyl)piperidin-4-ol has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can be used as a probe to investigate biochemical pathways and mechanisms.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, which are valuable in therapeutic applications.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-bromophenyl)piperidin-4-ol involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
The following table summarizes key structural differences among piperidin-4-ol derivatives:
Table 1: Structural Comparison of Piperidin-4-ol Derivatives
Key Observations:
- Bromine vs.
- Amino Group Positioning: The target compound’s 2-amino group on the phenyl ring enables hydrogen bonding, unlike 4-(4-bromophenyl)-1-methylpiperidin-4-ol (), which lacks this moiety.
- Sulfonyl vs. Direct Attachment : The sulfonyl group in 1-((4-bromophenyl)sulfonyl)piperidin-4-ol () introduces strong electron-withdrawing effects, altering electronic distribution and acidity compared to the target compound.
Pharmacological Activities of Analogs
Table 2: Pharmacological Activities of Selected Compounds
Key Insights:
- SK1 Inhibition : RB-005’s octylphenethyl chain enhances hydrophobic interactions with SK1, while the target compound’s bromophenyl group may favor distinct binding pockets .
Solubility and Lipophilicity:
- The target compound’s amino and hydroxyl groups improve aqueous solubility via hydrogen bonding, whereas bromine and aromatic rings increase logP. In contrast, RB-005’s octylphenethyl chain significantly elevates lipophilicity, favoring SK1’s hydrophobic active site .
Biological Activity
1-(2-Amino-4-bromophenyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C13H16BrN2O, with a molecular weight of approximately 256.14 g/mol. The compound features a piperidine ring substituted with a 2-amino-4-bromophenyl group and a hydroxyl group at the 4-position. This unique structure is crucial for its biological activity, particularly in neuropharmacology.
The primary biological activities of this compound include:
- Inhibition of Acetylcholinesterase (AChE) : This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease.
- Inhibition of Monoamine Oxidase-B (MAO-B) : MAO-B is involved in the metabolism of dopamine. Inhibition of this enzyme can lead to increased dopamine levels, potentially aiding in the treatment of Parkinson's disease.
Binding Mechanism
The compound binds to the active sites of AChE and MAO-B, preventing substrate access and subsequent degradation of neurotransmitters. This mechanism enhances neuronal communication and may improve cognitive functions.
Biological Activity Data
Research has demonstrated that this compound exhibits potent inhibitory effects on both AChE and MAO-B. The following table summarizes key findings related to its inhibitory activity:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 0.45 | |
| Monoamine Oxidase-B | 0.62 |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Neuropharmacological Applications : A study highlighted its effectiveness in enhancing cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels through AChE inhibition.
- Parkinson's Disease Models : Research indicated that the compound could mitigate symptoms in models of Parkinson's disease by elevating dopamine levels via MAO-B inhibition.
- Comparative Studies : Comparative studies with structurally similar compounds revealed that this compound possesses superior selectivity for AChE and MAO-B, suggesting it might lead to fewer side effects compared to other inhibitors.
Structural Activity Relationship (SAR)
Understanding the structural activity relationship (SAR) is crucial for optimizing the efficacy and safety profile of this compound:
| Compound Name | Key Features |
|---|---|
| 1-(4-Aminophenyl)piperidin-4-ol | Similar piperidine structure; different substituents |
| 4-(4-Bromophenyl)piperidin-4-ol | Bromine substitution at a different position |
| 1-(2-Aminophenyl)piperidin-4-one | Ketone instead of alcohol; varied biological activity |
| 1-(3-Chlorophenyl)piperidin-4-ol | Chlorine substitution; different pharmacological profile |
The specific substitution pattern in this compound enhances its selectivity towards biological targets, making it a promising candidate for further development in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
